![molecular formula C10H14O B1293632 tert-Butoxybenzene CAS No. 6669-13-2](/img/structure/B1293632.png)
tert-Butoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of various tert-butoxybenzene derivatives has been explored in several studies. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by reacting 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride, resulting in a compound characterized by a mixture of oligomers as suggested by NMR spectra . Another study developed a novel strategy for the difunctionalization of styrenes using electrophilic perfluoroalkyl and tert-butylperoxy radicals at room temperature, leading to the synthesis of (1-(tert-butylperoxy)-2-perfluoroalkyl)ethylbenzene .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been a subject of interest. X-ray diffraction methods were used to determine the structure and molecular correlations in liquid 1,3,5-tri-tert-butylbenzene, revealing the most probable parameters of the molecule and its local packing within the first coordination sphere . Additionally, the crystal structure of 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene was analyzed, indicating strong intermolecular interactions and good packing ability .
Chemical Reactions Analysis
Chemical reactions involving this compound derivatives have been extensively studied. The degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene, a redox shuttle for lithium-ion batteries, was investigated, revealing that irreversible decomposition is related to the decomposition of the O-C bond in alkoxy substitution groups . The bromination of 1,4-di-tert-butylbenzene was also examined, yielding various brominated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized in several studies. Novel polyimides containing tert-butyl side groups exhibited low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . Thermochemical studies of tert-butylbenzenes provided insights into the enthalpies of reactions and equilibrium constants, both in the liquid and gaseous phases . The electrical properties of 5-tert-butyl-1,2,3-trinitrobenzene were also investigated, showing that dielectric behavior and AC conductivity vary with frequency .
Scientific Research Applications
Overcharge Protection in Lithium-Ion Batteries
Tert-Butoxybenzene derivatives, such as 2,5-di-tert-butyl-1,4-dimethoxybenzene, have been explored for their use as redox shuttles for overcharge protection in lithium-ion batteries. These compounds can protect batteries based on materials like LiFePO4, but they face challenges like irreversible decomposition at high potentials, impacting their effectiveness and stability (Chen & Amine, 2007).
Synthesis of Hindered Benzene Derivatives
Ortho-(branched alkoxy)-tert-butoxybenzenes, synthesized from o-tert-butoxyphenol, have found utility in creating sterically hindered benzene derivatives. These compounds have potential applications in developing phosphorus-based compounds and other complex chemical structures (Rast, Stephan, & Mohar, 2012).
Oxidative Transformations in Organic Synthesis
Compounds like bis(tert-butylperoxy)iodobenzene have been used for oxidative transformations in organic synthesis. These include the transformation of primary azides to nitriles and secondary azides to ketones, showcasing the versatility of tert-butylperoxy-based compounds in facilitating chemical reactions (Zhao, Chew, Leung, & Yeung, 2012).
Development of Polymeric Materials
This compound derivatives are used in the synthesis of various polymeric materials. For instance, compounds derived from 4-tert-butylcatechol have been utilized to create polyamides with flexible main-chain ether linkages. These polymers display high thermal stability, solubility in polar solvents, and are used to produce flexible, transparent films (Hsiao, Yang, & Chen, 2000).
Photoluminescence Studies
Derivatives of this compound have also been studied for their photoluminescence properties. For example, a distyrylbenzene derivative with tert-butyl groups showed emission in the blue region when dispersed in a polycarbonate matrix. This research is significant in the field of optoelectronics and materials science (Ryu, Kim, Nahm, Hahn, Lee, & Lee, 2002).
Mechanism of Action
Target of Action
tert-Butoxybenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butoxy group . The primary targets of this compound are the aromatic compounds in the system where it is introduced .
Mode of Action
The mode of action of this compound is primarily through its interaction with other aromatic compounds. It is involved in reactions of alkylbenzenes .
Pharmacokinetics
It is known that this compound is nearly insoluble in water but miscible with organic solvents , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its solubility properties suggest that it may be more active in organic solvents than in aqueous environments .
Safety and Hazards
properties
IUPAC Name |
(2-methylpropan-2-yl)oxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKZBZPLRKCVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216839 | |
Record name | Benzene, (1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6669-13-2 | |
Record name | Benzene, (1,1-dimethylethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006669132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTOXY-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.